7-Hydroxyhexahydrocannabinol

Description

Contextualization within the Cannabinoid Chemical Landscape

The cannabinoid chemical landscape is vast, encompassing phytocannabinoids from the Cannabis sativa plant, endogenous cannabinoids produced in the body, and synthetic cannabinoids created in laboratories. HHC is a phytocannabinoid found in trace amounts in cannabis and can also be produced semi-synthetically by the hydrogenation of THC. wikipedia.orgnih.gov This process removes the double bond in the THC's cyclohexyl ring, resulting in a more stable, saturated structure. wikipedia.org

7-OH-HHC fits within this landscape as a hydroxylated derivative of HHC. nih.gov It is a product of Phase I metabolism, where enzymes introduce a hydroxyl group to the parent compound, HHC. wikipedia.org This structural modification is a common metabolic pathway for many cannabinoids, including the well-studied THC, which is metabolized into the active compound 11-hydroxy-THC. The study of saturated cannabinoids like HHC and their metabolites is a growing sub-field, driven by the emergence of these compounds in consumer markets. nih.gov

Historical Perspective of 7-Hydroxyhexahydrocannabinol Research

Research into HHC and its derivatives dates back to the 1940s, following the first synthesis of HHC by American chemist Roger Adams. nih.govwikipedia.orghscrew.ch Initial studies focused on the synthesis and general pharmacological effects of HHC. nih.gov

Specific investigation into HHC's metabolites, including 7-OH-HHC, began later. Studies in the 1970s using microsomal preparations from various animal species demonstrated that, similar to THC, the primary metabolic route for HHC was hydroxylation. nih.gov These early studies identified that the position of hydroxylation was influenced more by the molecule's orientation within the enzyme's active site than the chemical reactivity of the C-H bond itself. nih.gov One study reported the isolation of an isomer of 7-OH-HHC, (6aS,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol, as a minor metabolite in mice that had been administered Δ⁹-THC. nih.gov

Significance of this compound as a Metabolite and Analog

The significance of 7-OH-HHC lies in its status as an active metabolite. wikipedia.org Following ingestion, HHC is metabolized by cytochrome P450 enzymes in the liver, primarily CYP3A4, CYP2C9, and CYP2C19, into several oxygenated derivatives, with 7-OH-HHC (11-OH-HHC) and 8-OH-HHC being notable products. wikipedia.org

The structure of 7-OH-HHC has also served as a basis for the development of synthetic cannabinoid analogs. For instance, HU-243 is a synthetic analog of the 11-OH-9β-HHC isomer where the natural pentyl side chain is replaced with a dimethylheptyl group, significantly enhancing its binding affinity for the CB1 and CB2 receptors. wikipedia.org

Table 1: Chemical Properties of this compound (also known as 11-Hydroxyhexahydrocannabinol)

| Property | Value |

| IUPAC Name | (6aR,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |

| Molecular Formula | C₂₁H₃₂O₃ |

| Molar Mass | 332.484 g·mol⁻¹ |

| Source: wikipedia.org |

Overview of Current Research Trajectories for this compound

Current research on 7-OH-HHC is largely intertwined with the broader investigation of HHC's metabolism and pharmacology. A primary goal is to fully characterize the metabolic pathways of HHC in humans, including the stereoselective differences between the 9R-HHC and 9S-HHC epimers. nih.gov

Modern analytical techniques, such as liquid chromatography combined with high-resolution tandem mass spectrometry (LC-MS/MS), are being employed to identify the full profile of HHC metabolites in human biological samples like blood and urine. nih.govnih.gov These studies have confirmed that 7-OH-HHC and its subsequent oxidation product, HHC-COOH, are human metabolites. nih.govnih.gov

A significant area of investigation is the identification of unique biomarkers to confirm HHC intake. This is complicated by findings that 7-OH-HHC (11-OH-HHC) and HHC-COOH can also be formed as metabolites of Δ⁹-THC, meaning their presence is not exclusive proof of HHC consumption. nih.govcbdoo.fr One study of THC-positive blood samples found that 84% also contained HHC-COOH. nih.gov Further research is needed to differentiate the metabolic profiles and establish definitive markers for consumption.

Table 2: Key Metabolites of Hexahydrocannabinol (B1216694) (HHC)

| Metabolite | Common Abbreviation | Notes |

| 8-Hydroxyhexahydrocannabinol | 8-OH-HHC | A primary hydroxylated metabolite. wikipedia.org |

| This compound | 7-OH-HHC / 11-OH-HHC | An active hydroxylated metabolite, also a metabolite of THC. wikipedia.orgcbdoo.fr |

| 11-nor-9-Carboxy-hexahydrocannabinol | HHC-COOH | An inactive, terminal metabolite formed from the oxidation of 11-OH-HHC. wikipedia.orgnih.gov |

| HHC Glucuronide | M1 (in some studies) | A Phase II metabolite, formed by glucuronidation to increase water solubility for excretion. nih.gov |

| Hydroxy HHC Glucuronide | M3.1 / M3.2 | A Phase II metabolite of hydroxylated HHC. nih.gov |

| Source: wikipedia.orgnih.govnih.govcbdoo.fr |

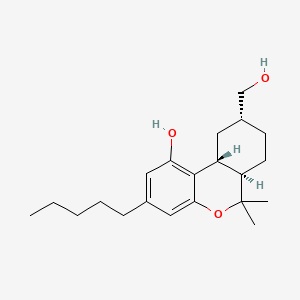

Structure

3D Structure

Propriétés

Numéro CAS |

64663-39-4 |

|---|---|

Formule moléculaire |

C21H32O3 |

Poids moléculaire |

332.5 g/mol |

Nom IUPAC |

(6aR,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H32O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h11-12,15-17,22-23H,4-10,13H2,1-3H3/t15-,16-,17-/m1/s1 |

Clé InChI |

LXSFNMQURHTPIT-BRWVUGGUSA-N |

SMILES isomérique |

CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)CO)O |

SMILES canonique |

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |

Synonymes |

7-hydroxyhexahydrocannabinol 7-hydroxyhexahydrocannabinol, (6aR-(6aalpha,9beta,10abeta))-isomer NL 105 NL 106 NL-105 NL-106 |

Origine du produit |

United States |

Synthesis and Biosynthetic Pathways of 7 Hydroxyhexahydrocannabinol

Natural Occurrence and Putative Biosynthetic Routes of 7-Hydroxyhexahydrocannabinol

While hexahydrocannabinol (B1216694) (HHC) itself occurs as a trace component in Cannabis sativa wikipedia.orgnih.gov, often as a degradation byproduct of tetrahydrocannabinol (THC) wikipedia.org, the direct isolation of this compound from the plant has not been extensively documented. However, several structurally related HHC analogs have been identified in cannabis, suggesting potential metabolic pathways that could involve 7-OH-HHC as an intermediate. wikipedia.org

Naturally occurring oxidized HHC analogs include 7-oxo-9α-hydroxyhexahydrocannabinol. wikipedia.org The presence of a ketone at the C-7 position (an oxo group) strongly implies the existence of a hydroxylated precursor, as the oxidation of a secondary alcohol (at the C-7 position) would yield such a ketone. Therefore, it is plausible that 7-OH-HHC exists as a transient biosynthetic intermediate in the plant, which is then rapidly oxidized to its more stable keto form.

Furthermore, studies have shown that cannabidiol (B1668261) (CBD) can be converted into various other cannabinoids under certain conditions, including 9α-hydroxy-HHC and 8-hydroxy-iso-HHC, particularly in acidic environments like artificial gastric juice. nih.govresearchgate.net This highlights the chemical plasticity of cannabinoid structures and supports the hypothesis that various hydroxylated HHC derivatives could form through metabolic or degradative processes in the plant.

Chemical Synthesis Methodologies for this compound

The synthesis of 7-OH-HHC is primarily achieved through chemical methods, as its low natural abundance makes extraction unfeasible. blacktiecbd.net Methodologies range from modifying existing cannabinoids to building the molecule from the ground up.

A primary strategy for synthesizing 7-OH-HHC involves the hydrogenation of a hydroxylated THC precursor. The synthesis of 7-hydroxy-Δ¹-tetrahydrocannabinol was reported as early as 1973, identifying it as an important metabolite. nih.gov This compound serves as an ideal starting material. By subjecting 7-hydroxy-THC to catalytic hydrogenation, the double bond in the cyclohexene (B86901) ring is reduced, yielding 7-OH-HHC. This process is analogous to the well-established method of producing HHC from THC. wikipedia.orgnih.gov

Research has successfully demonstrated this approach using a homolog of 7-hydroxy-Δ⁶-THC. nih.gov The hydrogenation of this precursor leads directly to the formation of this compound epimers, providing a clear and effective partial synthesis route. nih.gov

Total synthesis allows for the construction of cannabinoid skeletons without relying on plant-derived precursors. While specific total synthesis routes for 7-OH-HHC are not widely detailed in the literature, the established methods for HHC can be adapted. The total synthesis of HHC often involves a condensation reaction between olivetol (B132274) (or an analog) and a chiral aldehyde like citronellal (B1669106), followed by an intramolecular cycloaddition to form the core dibenzopyran structure. nih.goveuropa.eu

To adapt this for 7-OH-HHC, the synthesis would require a modified starting material, specifically a resorcinol (B1680541) derivative that already contains a protected hydroxyl group at the position that will become C-7 in the final cannabinoid structure. Alternatively, a functional group that can be converted to a hydroxyl group late in the synthesis could be incorporated. This approach offers greater control over the molecular structure but is typically more complex and involves more steps than partial synthesis. nih.govwho.int

Controlling the stereochemistry of the final product is a significant challenge and a key goal in cannabinoid synthesis. The hydrogenation of 7-hydroxy-Δ⁶-THC derivatives has been shown to be a viable method for the stereoselective synthesis of 7-OH-HHC isomers. nih.gov The choice of catalyst and reaction conditions plays a crucial role in determining which epimer is formed. nih.gov

Depending on the catalyst used, the hydrogenation can selectively produce either the equatorial or the axial epimer of this compound. nih.gov This control is critical because different stereoisomers can exhibit distinct pharmacological activities. govinfo.gov For example, studies with the two epimers of 7-OH-HHC found that the equatorial isomer was considerably more active than the axial one. govinfo.gov

Table 1: Stereoselective Synthesis of this compound Epimers

| Precursor | Catalyst/Conditions | Major Product | Reference |

| 5'-(1,1-dimethylheptyl)-7-hydroxy-delta-6-tetrahydrocannabinol | Dependent on specific catalysts and conditions used | Equatorial this compound epimer | nih.gov |

| 5'-(1,1-dimethylheptyl)-7-hydroxy-delta-6-tetrahydrocannabinol | Dependent on specific catalysts and conditions used | Axial this compound epimer | nih.gov |

Derivatization and Analog Generation of this compound for Research

The chemical structure of 7-OH-HHC can be further modified to generate novel analogs for research purposes, particularly for studying structure-activity relationships at cannabinoid receptors. A notable example involves the synthesis of the 1,1-dimethylheptyl (DMH) homolog of 7-OH-HHC. nih.gov

This analog was specifically created to serve as a high-potency probe for the cannabinoid receptor. nih.gov The equatorial epimer of this 7-OH-HHC analog was found to bind to the cannabinoid receptor with a very high affinity (KD of 45 pM). nih.gov To further enhance its utility in research, a tritiated version of this compound was synthesized, creating a radiolabeled ligand for use in receptor binding assays. nih.gov These derivatizations highlight how the 7-OH-HHC scaffold is used to develop specialized tools for pharmacological research. nih.govgovinfo.gov

Molecular and Cellular Pharmacology of 7 Hydroxyhexahydrocannabinol

Interactions with Cannabinoid Receptors (CB1 and CB2)

The effects of 11-OH-HHC are primarily mediated through its interaction with the two main cannabinoid receptors, CB1 and CB2. These receptors are integral components of the endocannabinoid system, a widespread neuromodulatory system that plays a key role in regulating various physiological processes. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in the periphery, particularly in immune cells. chemrxiv.org

The binding affinity (Ki) and efficacy (EC50) are critical measures of a compound's interaction with its receptor. While direct, specific quantitative binding data for the individual isomers of 11-OH-HHC are limited in publicly available literature, significant insights can be drawn from its parent compound, HHC. HHC is typically produced as a mixture of two diastereomers: (9R)-HHC and (9S)-HHC. Research has consistently shown that (9R)-HHC is the pharmacologically more active isomer, displaying a much higher binding affinity and efficacy at both CB1 and CB2 receptors compared to the (9S)-HHC isomer. wikipedia.orgacs.orgnih.gov

Studies indicate that the binding affinity of (9R)-HHC for the CB1 receptor is comparable to that of Δ⁹-THC. who.intwikipedia.org The metabolite, 11-OH-9β-HHC (derived from 9R-HHC), is considered to retain activity comparable to, or even stronger than, the parent HHC, while the 11-OH-9α-HHC isomer (from 9S-HHC) is significantly less active. wikipedia.orgbund.de This pattern mirrors the metabolism of Δ⁹-THC, where the 11-hydroxy metabolite is more potent than the parent compound. wikipedia.org

Binding Affinity (Ki) and Receptor Efficacy (EC50) of HHC Isomers and Δ⁹-THC

This table summarizes the in vitro binding affinities and functional potencies of (9R)-HHC, (9S)-HHC, and Δ⁹-THC at human CB1 and CB2 receptors. The data is compiled from functional assays and radioligand binding studies. wikipedia.orgacs.orgnih.gov

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |

|---|---|---|---|---|

| (9R)-HHC | 15 | 13 | 3.4 | 6.2 |

| (9S)-HHC | 176 | 105 | 57 | 55 |

| Δ⁹-THC | 15 | 9.1 | 3.9 | 2.5 |

Stereochemistry plays a definitive role in the pharmacological activity of HHC and its metabolites. The HHC molecule has three chiral centers, but the key distinction in activity lies in the configuration at the C-9 position, leading to the (9R)-HHC and (9S)-HHC epimers. who.int

The spatial orientation of the methyl group at C-9 significantly impacts how the molecule fits into the binding pocket of the cannabinoid receptors. wikipedia.org The (9R) configuration allows for a more optimal interaction with key amino acid residues in the CB1 and CB2 receptors, resulting in higher binding affinity and greater functional activation. who.intmdpi.com Consequently, (9R)-HHC is the primary contributor to the cannabimimetic effects of HHC products. who.int

This stereochemical influence extends directly to its hydroxylated metabolites. The metabolism of the potent (9R)-HHC isomer yields 11-hydroxy-9β-hexahydrocannabinol (11-OH-9β-HHC), which maintains significant biological activity. wikipedia.org Conversely, the much less potent (9S)-HHC isomer is metabolized to 11-hydroxy-9α-hexahydrocannabinol (11-OH-9α-HHC), a compound with considerably diminished activity at cannabinoid receptors. wikipedia.org Therefore, the stereochemical configuration established in the parent compound is the principal determinant of the pharmacological profile of its 11-hydroxy metabolite.

G Protein-Coupled Receptor Signaling Mechanisms

The cannabinoid receptors, CB1 and CB2, are class A G protein-coupled receptors (GPCRs). chemrxiv.org The binding of an agonist, such as 11-OH-HHC, to these receptors initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein (typically of the Gi/o family). researchgate.net

Activation of the Gi/o protein leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This is a hallmark of CB1/CB2 receptor activation. Studies on HHC isomers confirm they act as partial agonists, triggering this G-protein signaling pathway. diva-portal.orgresearchgate.net Functional assays measuring cAMP inhibition show that (9R)-HHC is a much more potent agonist than (9S)-HHC, a difference attributed to its higher affinity and efficacy in activating the GPCR pathway. mdpi.comresearchgate.net

Functional Agonist Activity of HHC Isomers at the CB1 Receptor

This table presents EC50 values from different in vitro functional assays (β-arrestin and cAMP inhibition), demonstrating the higher potency of the (9R)-HHC isomer in activating CB1 receptor signaling pathways. mdpi.comresearchgate.net

| Compound | Assay Type | CB1 EC50 (nM) |

|---|---|---|

| (9R)-HHC | β-arrestin | 53.4 |

| (9S)-HHC | β-arrestin | 624.3 |

| (9R)-HHC | cAMP | 3.4 |

| (9S)-HHC | cAMP | 57 |

Investigation of Non-Cannabinoid Receptor Interactions

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of various stimuli, including temperature, pain, and pressure. Some cannabinoids have been found to interact with these channels. For example, cannabichromene (B1668259) (CBC) is known to be an activator of the TRPA1 channel. researchgate.net The investigation into the total synthesis of 9β-11-hydroxyhexahydrocannabinol has also alluded to potential TRPA1 activity. acs.org However, direct experimental evidence detailing the specific interaction, if any, between 11-OH-HHC and TRPA1 or other TRP channels like TRPV1 is not currently available in the scientific literature.

The broader class of cannabinoids has been shown to interact with other molecular targets beyond the endocannabinoid system. These include nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression. chemrxiv.org For instance, activation of PPAR-γ by certain agents has been linked to the inhibition of cancer cell proliferation. chemrxiv.org To date, specific studies investigating the binding and functional activity of 11-OH-HHC at these other ligand-gated ion channels or nuclear receptors have not been reported.

Intracellular Signaling Cascades Triggered by 7-Hydroxyhexahydrocannabinol

While direct and extensive research into the specific intracellular signaling cascades triggered by this compound (7-OH-HHC) is still emerging, its activity can be inferred from the well-documented pharmacology of its parent compound, hexahydrocannabinol (B1216694) (HHC). As a primary metabolite of HHC, 7-OH-HHC is anticipated to interact with the cannabinoid receptors CB1 and CB2, thereby initiating a series of intracellular events. ontosight.ai

The activation of cannabinoid receptors, which are G protein-coupled receptors (GPCRs), typically initiates signaling through various pathways. themedicalbiochemistrypage.org For HHC, and presumably its hydroxylated metabolite, the principal mechanism involves the CB1 receptor. nih.gov This interaction leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). researchgate.net A reduction in intracellular cAMP levels subsequently affects the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream proteins, influencing cellular processes like gene transcription and metabolism.

Recent studies have begun to differentiate the signaling pathways activated by different HHC isomers. For instance, in vitro research has shown that the (9R)-HHC epimer not only activates the G-protein signaling pathway associated with the CB1 receptor but also engages beta-arrestin interactions more effectively than Δ⁹-Tetrahydrocannabinol (Δ⁹-THC). nih.gov This suggests a potential for "biased agonism," where a ligand preferentially activates one signaling pathway over another, leading to a distinct pharmacological profile. who.int The effectiveness of HHC's signaling through CB1 receptor pathways has been noted to differ from that of Δ⁹-THC, indicating variances in their mechanisms of action. who.int Given that 7-OH-HHC is a metabolite, it is plausible that it also exhibits such biased signaling, a characteristic that could define its unique cellular effects, though further investigation is required. ontosight.ai

Allosteric Modulation of Opioid Receptors by Hexahydrocannabinol Analogs (Precursor Context)

Beyond the primary interactions with cannabinoid receptors, there is significant evidence that hexahydrocannabinol and related cannabinoids can modulate the function of opioid receptors. This interaction is not typically a direct competition for the primary (orthosteric) binding site but rather an allosteric modulation, where the cannabinoid binds to a different site on the receptor to alter its conformation and function. frontiersin.org

Pioneering research in this area demonstrated that cannabinoids could influence opioid receptor binding. A 1987 study investigated the interaction of Δ⁹-THC and its related compounds with opioid receptors in neuronal membranes. nih.gov The findings revealed that Δ⁹-THC, Cannabidiol (B1668261) (CBD), and hexahydrocannabinol dose-dependently decreased the specific binding of [3H]dihydromorphine, a classic µ-opioid receptor agonist. nih.gov Crucially, this inhibition was found to be noncompetitive, resulting from a reduction in the total number of available binding sites rather than a change in the receptor's affinity for the opioid ligand. researchgate.netnih.gov This noncompetitive action strongly suggests an allosteric mechanism. nih.govdrugsandalcohol.ie

The table below summarizes the inhibitory potency of several cannabinoids on µ-opioid receptor binding, providing context for the activity of HHC analogs.

| Compound | IC50 Value (µM) for inhibiting [3H]dihydromorphine binding |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 7 |

| Cannabidiol (CBD) | 7 |

| 9β-Hexahydrocannabinol (9β-HHC) | 10 |

| Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | 20 |

Data sourced from Vaysse et al., 1987. drugsandalcohol.ieeuropa.eu

Further studies have solidified the concept of allosteric modulation. Research focused on CBD has shown it to be an allosteric modulator at both µ- and δ-opioid receptors. nih.gov Specifically, CBD was found to accelerate the dissociation of opioid ligands from their receptors, a hallmark of negative allosteric modulation. nih.gov While this specific research did not test HHC or its metabolites, it provides a strong precedent that the observed interaction of HHC with opioid receptors is likely allosteric in nature. drugsandalcohol.ie This modulatory role indicates a complex interplay between the cannabinoid and opioid systems, where HHC analogs, and potentially 7-OH-HHC, could fine-tune opioid signaling without directly activating the receptors in an opioid-like manner. canada.ca

Preclinical in Vitro and in Vivo Research on 7 Hydroxyhexahydrocannabinol

Cellular Bioactivity Studies of 7-Hydroxyhexahydrocannabinol

Detailed quantitative data on the receptor binding affinity and functional potency of 7-OH-HHC itself are limited in published research. However, qualitative assessments indicate that its activity is stereospecific. The 11-OH-9β-HHC isomer is reported to retain biological activity comparable to its parent compound, HHC, whereas the 11-OH-9α-HHC isomer is significantly less active. wikipedia.org This suggests that, like HHC, the 9β-isomer likely functions as a partial agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. wikipedia.orgnih.gov

The parent compound, (9R)-HHC (which corresponds to the more active 9β configuration), has been shown to bind to CB1 and CB2 receptors with nanomolar affinity and acts as a partial agonist. nih.govnih.gov Given that 11-OH-9β-HHC retains comparable activity, it is expected to interact with these receptors to initiate cellular responses. wikipedia.org Further research is required to fully characterize the specific binding affinities (Ki) and functional potencies (EC50) of the 7-OH-HHC metabolites and to elucidate their downstream signaling cascades, such as the modulation of adenylyl cyclase and subsequent cyclic AMP (cAMP) levels. nih.gov

Currently, there is a notable absence of specific preclinical studies investigating the direct impact of this compound on distinct cellular pathways and gene expression profiles. While the metabolism pathways leading to the formation of 7-OH-HHC from HHC and THC have been a subject of study, its subsequent effects on intracellular signaling cascades beyond initial receptor activation, or its influence on transcriptional regulation, remain uncharacterized in the scientific literature. nih.govnih.gov Research into how other cannabinoids affect gene expression, for instance in corticolimbic networks, suggests this is a plausible area for future investigation into the activity of 7-OH-HHC. nih.gov

In Vivo Pharmacological Evaluations in Animal Models

The cannabinoid tetrad test is a standard preclinical screening tool used to assess the CB1 receptor-mediated effects of a compound in rodents. wikipedia.orgnih.gov This test evaluates four distinct central nervous system phenomena:

Hypolocomotion: A decrease in spontaneous movement, typically measured in an open-field test. wikipedia.org

Catalepsy: An immobile, trance-like state, often assessed with the bar test. wikipedia.org

Hypothermia: A significant reduction in core body temperature. wikipedia.org

Analgesia: A reduction in pain sensitivity, commonly measured using the hot plate or tail-flick test. wikipedia.org

A compound that induces all four of these effects is considered to have a classic cannabimimetic profile, acting as a CB1 receptor agonist. wikipedia.orgnih.gov While the parent compounds HHC and Δ9-THC have been evaluated in the tetrad test, published studies detailing a full tetrad evaluation specifically for the 7-OH-HHC metabolite are not currently available. nih.govnih.gov

Direct preclinical investigations into the specific antinociceptive (pain-blocking) and analgesic (pain-relieving) mechanisms of 7-OH-HHC are not well-documented in the available scientific literature. Standard animal models to test for these effects, such as the hot plate and tail immersion tests, measure the latency of an animal's response to a thermal pain stimulus. wikipedia.org While the parent compound HHC has been studied for analgesic properties with some conflicting results, similar dedicated studies on its 7-OH metabolite have yet to be published. nih.gov The analgesic component of the tetrad test, which is a key indicator of CB1-mediated antinociception, has not been specifically reported for 7-OH-HHC. wikipedia.orgnih.gov The activation of CB1 and CB2 receptors is known to modulate pain through various signaling pathways, but the precise role of 7-OH-HHC within this framework requires further study. nih.govmdpi.com

While comprehensive evaluations are sparse, exploratory research provides evidence of significant central nervous system (CNS) activity for 7-OH-HHC, particularly for the 11-OH-9β-HHC isomer. In vivo studies have confirmed that 7-OH-HHC is formed from its parent compounds and is capable of entering the brain, a prerequisite for CNS effects. nih.govmdpi.com

The most direct evidence of its potent activity comes from drug substitution studies in animal models. In these tests, animals trained to recognize the effects of a specific drug are tested to see if they generalize that response to a new compound. Research has shown that the 11-OH-9β-HHC isomer is not only active but is several times more potent than Δ9-THC in rats. Conversely, the 11-OH-9α-HHC isomer was found to be substantially less potent than its 9β counterpart.

Table 1: Relative CNS Potency of 7-OH-HHC Isomers in Animal Models

| Compound | Animal Model | Test Type | Potency Relative to Δ9-THC |

| 11-OH-9β-HHC | Rat | Substitution Test | Several-fold more potent |

| 11-OH-9α-HHC | Rat | Substitution Test | Inferior to 9β isomer |

This table is based on findings reported by the European Monitoring Centre for Drugs and Drug Addiction, which indicate significant differences in the in vivo psychoactive potency of the two primary isomers of 7-OH-HHC.

Comparative Studies of this compound with Other Cannabinoids in Animal Models

Preclinical research comparing this compound (7-OH-HHC), also known as 11-Hydroxyhexahydrocannabinol, directly with other cannabinoids in animal models is limited. However, early research established the compound to be significantly more active than Δ⁹-Tetrahydrocannabinol (Δ⁹-THC). nih.gov One study noted that 7-OH-HHC was found to be approximately seventeen times more active than Δ⁹-THC in mice. nih.gov

Given that 7-OH-HHC is a primary metabolite of Hexahydrocannabinol (B1216694) (HHC), examining the in vivo comparative effects of HHC and its isomers provides crucial context. nih.govwho.int HHC generally exhibits typical cannabinoid effects but is less potent than Δ⁹-THC in various animal species, including rhesus monkeys, dogs, gerbils, and mice. nih.gov The psychotropic activity of HHC was confirmed to be lower than that of Δ⁹-THC in rhesus monkeys, a key model for evaluating such effects. nih.gov

Much of the comparative animal research on HHC focuses on its two primary isomers, (9R)-HHC and (9S)-HHC, and utilizes the cannabinoid tetrad test in mice. nih.gov This test is a standard preclinical model used to assess the central effects of cannabinoid compounds by measuring four distinct phenotypes: hypolocomotion (reduced spontaneous movement), catalepsy (a trance-like state), hypothermia (reduced body temperature), and analgesia (pain relief). wikipedia.orgnih.gov These effects are primarily mediated by the activation of the cannabinoid receptor 1 (CB1). nih.gov

Studies using the tetrad test have shown differing activities between the HHC isomers and in comparison to Δ⁹-THC. Behavioral and pharmacological evaluations demonstrated that while both HHC isomers possess psychopharmacological activity, only the (9R)-HHC isomer showed analgesic activity equipotent to both morphine and Δ⁹-THC in the mouse hot plate test, a method for assessing analgesia. nih.gov However, some conflicting findings exist, with one study indicating that only the (9S)-HHC isomer presented a typical full cannabimimetic profile in the tetrad test. nih.gov Despite this, most evidence suggests that the (9R)-HHC epimer is the more potent of the two. nih.gov

The following tables summarize the comparative findings from preclinical animal research.

Table 1: Comparison of Cannabinoid Activity in Mouse Tetrad Test Components

| Compound | Hypolocomotion | Catalepsy | Hypothermia | Analgesia (Hot Plate Test) | Reference |

| Δ⁹-THC | Induces | Induces | Induces | Active | nih.govnih.gov |

| (9R)-HHC | Active | Active | Active | Equipotent to Δ⁹-THC and Morphine | nih.gov |

| (9S)-HHC | Active | Active | Active | Lower activity compared to (9R)-HHC | nih.gov |

This table provides an interactive summary of the effects observed in the standard cannabinoid tetrad test.

Table 2: Relative Potency of HHC Isomers Compared to Δ⁹-THC in Animal Models

| Comparison | Finding | Animal Model | Reference |

| HHC vs. Δ⁹-THC | HHC is less potent. | Rhesus Monkeys, Mice, Rats, Dogs | nih.gov |

| (9R)-HHC vs. (9S)-HHC | (9R)-HHC is more potent. | Mice | nih.gov |

| 7-OH-HHC vs. Δ⁹-THC | 7-OH-HHC is ~17x more active. | Mice | nih.gov |

This table interactively displays the relative potencies of HHC and its derivatives as reported in preclinical studies.

Analytical Methodologies for 7 Hydroxyhexahydrocannabinol Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of 7-OH-HHC, enabling its separation from complex mixtures and its subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of cannabinoids and their metabolites. In the context of HHC, GC-MS has been employed for the quantification of its diastereomers, (9R)-HHC and (9S)-HHC, in serum and plasma samples. researchgate.net This method has proven applicable in analyzing samples from drivers suspected of cannabis consumption. researchgate.net While direct analysis of 7-OH-HHC by GC-MS is less commonly detailed in readily available literature, the methodology is foundational for cannabinoid analysis. For instance, GC-MS has been used in the verification of HHC intake, although some studies note that urine samples screening positive by immunoassay for THC-COOH may test negative using GC-MS based verification, pointing to the presence of HHC metabolites. nih.gov Indeterminate GC-MS results for THC-COOH have, in some cases, hinted at the consumption of an HHC-related compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the detection and quantification of cannabinoids and their metabolites in various matrices. It is considered a "gold standard" for these types of measurements due to its sensitivity and specificity. researchgate.net LC-MS/MS methods have been specifically developed to verify HHC intake by identifying its metabolites, including 11-hydroxy-hexahydrocannabinol (HHC-OH) and 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH). nih.gov In one study, out of 46 urine samples analyzed, 44 showed the presence of HHC metabolites, with HHC-OH metabolites occurring at higher concentrations than the carboxy metabolites. nih.gov This highlights the utility of LC-MS/MS in detecting recent HHC use. Furthermore, LC-MS/MS has been instrumental in identifying HHC as the consumed cannabinoid in cases where GC-MS results for other cannabinoids were inconclusive. nih.gov The versatility of LC-MS/MS allows for the analysis of various sample types, including whole blood and oral fluid. nih.gov

Table 1: LC-MS/MS Parameters for Cannabinoid Analysis

| Parameter | Description |

|---|---|

| Instrumentation | Typically involves a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer. nih.govamazonaws.com |

| Ionization Source | Heated electrospray ionization (HESI) is commonly used to facilitate the ionization of a wide range of compounds. amazonaws.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) is often employed for quantitative analysis due to its high sensitivity and specificity. amazonaws.com |

| Sample Preparation | Solid-phase extraction (SPE) is a common technique for preparing whole blood samples for LC-MS/MS analysis. researchgate.net |

Chiral Chromatography for Stereoisomer Resolution

Hexahydrocannabinol (B1216694) and its metabolites, including 7-OH-HHC, possess chiral centers, leading to the existence of stereoisomers. The separation of these stereoisomers is crucial as they may exhibit different pharmacological activities. Chiral chromatography is the primary technique used for this purpose. While specific applications of chiral chromatography for 7-OH-HHC are not extensively documented in the provided results, the resolution of HHC diastereomers, (9R)-HHC and (9S)-HHC, has been achieved using chromatographic methods like HPLC and GC. caymanchem.com The development of chiral HPLC methods allows for the separation of all stereoisomers of both carboxylated and decarboxylated cannabinoids. uniroma1.it This separation is critical because the pharmacological effects of the different enantiomers of cannabinoids can vary significantly. uniroma1.it The process of resolving a racemic mixture into its individual enantiomers is known as resolution. libretexts.org

Advanced Spectroscopic and Spectrometric Approaches

For the definitive identification and structural confirmation of 7-OH-HHC, advanced spectroscopic and spectrometric techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. core.ac.uk In the study of cannabinoids, 1D and 2D NMR techniques are used to determine the structure of new oxygenated cannabinoids, including various hydroxyhexahydrocannabinols. nih.gov For instance, the structure of 7-oxo-9α-hydroxy-hexahydrocannabinol was elucidated by comparing its 1H and 13C NMR data with that of related hexahydrocannabinol compounds. nih.gov Techniques like COSY, HSQC, and HMBC are employed to establish through-bond correlations, while NOESY can reveal through-space interactions, providing a complete picture of the molecule's three-dimensional structure. caymanchem.comhyphadiscovery.com The full structural elucidation often requires information from both 1H and 13C NMR spectra. core.ac.uk

Table 2: Key NMR Experiments for Structure Elucidation

| NMR Experiment | Information Provided |

|---|---|

| 1H NMR | Provides information about the number, chemical environment, and connectivity of hydrogen atoms. ethernet.edu.et |

| 13C NMR | Reveals the number and types of carbon atoms in a molecule. nih.gov |

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons, helping to identify spin systems. core.ac.uk |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. caymanchem.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different parts of a molecule. core.ac.uk |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, providing information about stereochemistry and conformation. caymanchem.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio to a very high degree of precision. In the analysis of cannabinoids, HRMS has been used to determine the molecular formula of compounds like 7-oxo-9α-hydroxy-hexahydrocannabinol. nih.gov Non-targeted liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) has been particularly valuable in identifying HHC as the consumed cannabinoid and in elucidating its biotransformation pathways in humans. nih.gov This approach allows for the post-analysis identification of initially untargeted compounds. amazonaws.com LC-HRMS methods have also been developed for the simultaneous quantification of multiple cannabinoids and their metabolites in various biological samples, including human hair. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 7-Hydroxyhexahydrocannabinol | 7-OH-HHC |

| Hexahydrocannabinol | HHC |

| (9R)-Hexahydrocannabinol | (9R)-HHC |

| (9S)-Hexahydrocannabinol | (9S)-HHC |

| 11-Hydroxy-hexahydrocannabinol | 11-OH-HHC |

| 11-nor-9-carboxy-hexahydrocannabinol | HHC-COOH |

| Tetrahydrocannabinol | THC |

| 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol | THC-COOH |

| 7-oxo-9α-hydroxy-hexahydrocannabinol | - |

| Cannabidiol (B1668261) | CBD |

| Cannabinol | CBN |

| Cannabigerol | CBG |

Cyclic Ion Mobility Spectrometry–Mass Spectrometry (cIMS-MS) for Isomer Analysis

The differentiation of cannabinoid isomers is a critical task in forensic and research laboratories due to the varying psychoactive properties and legal statuses of these compounds. nih.gov Cyclic Ion Mobility Spectrometry-Mass Spectrometry (cIMS-MS) has emerged as a powerful, non-chromatographic technique for the rapid and selective analysis of cannabinoid isomers. nih.govnih.gov

Principles of cIMS-MS:

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. By measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas, a collision cross-section (CCS) value can be determined, which is a characteristic feature of the ion's three-dimensional structure. chemrxiv.org In a cyclic IMS device, ions can be passed through the mobility separator multiple times, effectively increasing the path length and enhancing separation resolution. nih.gov This multipass capability is particularly advantageous for resolving isomers with very similar structures. nih.gov

Application to Cannabinoid Isomers:

A recent study demonstrated the successful application of cIMS-MS for the analysis of 14 different cannabinoid isomers. nih.gov The method leverages the unique adduct-forming behavior of silver ions with the cannabinoids to enhance separation. nih.gov This technique has been shown to separate isomers from several cannabinoid groups, including those with a molecular weight of 332 g/mol , which is the same as 7-OH-HHC. nih.gov For instance, the isomers 9α-hydroxyhexahydrocannabinol and 9β-hydroxyhexahydrocannabinol were successfully separated using this method. nih.gov

The ability of cIMS-MS to distinguish between structurally similar isomers without the need for chromatographic separation offers a significant advantage in terms of analysis speed, with analyses being completed within milliseconds. nih.gov This high-throughput capability is invaluable for screening large numbers of samples in forensic and research settings.

Development of Quantitative Assays for Research Matrices

The development of sensitive and specific quantitative assays is essential for pharmacokinetic studies, metabolism research, and forensic toxicological analysis of 7-OH-HHC. nih.govgovinfo.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for the quantification of cannabinoids and their metabolites in biological matrices. nih.govoup.com

Research Findings from Quantitative Assays:

Several studies have developed and validated LC-MS/MS methods for the quantification of HHC and its metabolites, including hydroxylated forms, in various biological samples such as blood, urine, and oral fluid. nih.govoup.comnih.gov

Human Metabolism Studies: Non-targeted liquid chromatography–high-resolution tandem mass spectrometry has been used to investigate the human metabolism of HHC. nih.gov These studies have identified various Phase I metabolites, including hydroxylated species formed by the oxidation of the C11 position and the pentyl side chain. nih.gov For instance, 11-hydroxy-HHC has been identified as a significant metabolite. nih.govnih.gov

Forensic Case Analysis: A validated LC-MS/MS method was developed for the quantitative analysis of several HHC metabolites in blood samples from driving under the influence of drugs (DUID) cases. oup.com The method established a lower limit of quantification (LLOQ) of 0.2 ng/mL for most analytes. oup.com

Pharmacokinetic Studies: Controlled administration studies have utilized quantitative assays to determine the concentration-time profiles of HHC and its metabolites in serum, urine, and saliva. nih.gov These studies provide crucial data on the absorption, distribution, metabolism, and excretion of these compounds.

Data from a Validated LC-MS/MS Method for HHC and its Metabolites in Blood: oup.com

| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) |

| 9R-HHC | 0.2 | 20 |

| 9S-HHC | 0.2 | 20 |

| 11-OH-9R-HHC | 0.2 | 20 |

| 8-OH-9R-HHC | 0.2 | 20 |

| 9R-HHC-COOH | 2.0 | 200 |

| 9S-HHC-COOH | 2.0 | 200 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The development and application of these sophisticated analytical methodologies are fundamental to advancing the understanding of the pharmacology, metabolism, and toxicology of this compound and related compounds.

Structure Activity Relationships and Design of 7 Hydroxyhexahydrocannabinol Analogs

Elucidation of Key Structural Determinants for Receptor Binding and Activity

The interaction of 7-Hydroxyhexahydrocannabinol and its parent compounds with cannabinoid receptors (CB1 and CB2) is governed by specific structural features. The core tricyclic structure of HHC, which contains three stereogenic centers, serves as the fundamental scaffold for receptor engagement. nih.gov Modifications to this scaffold are crucial in determining the binding affinity and efficacy of the resulting analogs.

Key structural elements that dictate activity include:

The Phenolic Hydroxyl Group: This group is vital for high-affinity binding to the CB1 receptor. Its ability to form hydrogen bonds within the receptor's binding pocket is a critical anchor for the ligand. Studies on related cannabinoids show that removing this hydroxyl group can significantly reduce CB1 receptor affinity. nih.gov

The Alkyl Side Chain: The length and conformation of the pentyl side chain influence how the molecule fits into the hydrophobic pocket of the receptor. Early structure-activity relationship (SAR) studies on classical cannabinoids established the importance of this chain for potent CB1 binding. nih.gov

The C7-Hydroxy Group: As the defining feature of 7-OH-HHC, this hydroxyl group introduces an additional point for potential polar interactions within the receptor, distinguishing its binding profile from that of HHC.

The Saturated Cyclohexyl Ring: The absence of a double bond in the A-ring of the dibenzo[b,d]pyran structure, a hallmark of HHCs, fundamentally differentiates their conformation and binding from unsaturated cannabinoids like Δ⁹-THC. This saturation allows for different stereochemical arrangements that profoundly impact activity.

Research has demonstrated that the 9(R)-HHC epimer is significantly more potent than the 9(S)-HHC epimer, underscoring the stereochemical sensitivity of the cannabinoid receptors. nih.gov This difference in potency is directly correlated with binding affinity at both CB1 and CB2 receptors.

Table 1: Comparative Receptor Binding and Functional Activity of HHC Isomers This interactive table provides binding affinity (Ki) and functional potency (EC50) values for the primary HHC stereoisomers at cannabinoid receptors. Lower values indicate stronger binding and greater potency, respectively.

| Isomer | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |

| 9(R)-HHC | CB1 | 15 ± 0.8 | 53.4 |

| CB2 | 13 ± 0.4 | - | |

| 9(S)-HHC | CB1 | 176 ± 3.3 | 624.3 |

| CB2 | 105 ± 26 | - | |

| Δ⁹-THC (for comparison) | CB1 | 15 ± 4.4 | 3.9 ± 0.5 |

| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 |

Data sourced from multiple in vitro studies. nih.govresearchgate.net

Stereochemical Considerations in this compound Structure-Activity

Stereochemistry is a paramount factor in the biological activity of HHC and its derivatives. The HHC molecule possesses three chiral centers at positions C6a, C9, and C10a, giving rise to eight possible stereoisomers. nih.gov The spatial arrangement of substituents at these centers dictates the molecule's three-dimensional shape and, consequently, its ability to fit correctly into the binding site of cannabinoid receptors.

The most critical stereochemical determinant is the orientation of the methyl group at the C9 position. researchgate.net

9(R) Configuration: The (9R)-HHC isomer exhibits substantially higher binding affinity and functional activity at the CB1 receptor compared to its 9S counterpart. nih.gov Its stereochemical conformation allows for an optimal fit within the receptor pocket, leading to more effective signal transduction.

9(S) Configuration: The (9S)-HHC isomer is a much weaker binder and partial agonist at the CB1 receptor. nih.gov The different spatial orientation of the C9-methyl group results in a less favorable interaction with the receptor, leading to diminished potency.

Design and Synthesis of Novel this compound Derivatives for Target Engagement Studies

The design and synthesis of novel 7-OH-HHC derivatives are driven by the need to probe the endocannabinoid system and develop compounds with potentially improved therapeutic profiles. Synthetic efforts aim to create analogs that can help elucidate the specific interactions responsible for receptor binding and functional activity. These studies often involve modifying the core HHC scaffold to enhance target selectivity and explore the structure-activity landscape. nih.gov

Two primary synthetic strategies are employed:

Partial Synthesis: This approach typically involves the chemical modification of naturally occurring cannabinoids. The most common method is the catalytic hydrogenation of Δ⁹-THC or related isomers using a catalyst like Palladium on carbon (Pd/C). nih.gov This process saturates the double bond in the cyclohexene (B86901) ring to yield a mixture of HHC epimers. Subsequent chemical steps could then be used to introduce a hydroxyl group at the C7 position.

Total Synthesis: This strategy builds the molecule from simpler, non-cannabinoid precursors. A notable method involves the stereoselective synthesis starting from precursors like 5-pentylcyclohexane-1,3-dione (B100022) and optically pure citronellal (B1669106), which can be controlled to produce specific HHC diastereomers. nih.gov Lee and Xia reported an efficient one-pot approach for creating various cannabinoid analogues, which could be adapted for 7-OH-HHC derivatives by using appropriately functionalized resorcinols. nih.gov

The design of new derivatives focuses on systematic modifications. For instance, creating a series of analogs where the C7 position is substituted with different functional groups can help determine the importance of the hydroxyl group for receptor engagement. Since the 1990s, research groups have synthesized numerous HHC-analogues to create molecules with higher affinity or selectivity for cannabinoid receptors, providing valuable tools for pharmacological research. nih.gov

Computational Chemistry and Molecular Docking Studies of this compound

Computational chemistry and molecular docking provide powerful in silico tools to predict and analyze the interactions between ligands like 7-OH-HHC and their biological targets. nih.gov These methods allow researchers to visualize binding modes at an atomic level, calculate binding energies, and explain experimentally observed structure-activity relationships.

Recent molecular docking studies on HHC isomers with the CB1 receptor have provided significant insights that are applicable to 7-OH-HHC. nih.gov A 2024 study successfully explained the difference in potency between 9(R)-HHC and 9(S)-HHC:

9(R)-HHC Binding Pose: The more potent 9R isomer adopts a binding pose inside the CB1 receptor's orthosteric site that is very similar to that of Δ⁹-THC. In this orientation, the aromatic part of the resorcinol (B1680541) ring is "sandwiched" between two phenylalanine residues (Phe170 and Phe379), creating stabilizing π-π stacking interactions. nih.gov The crucial phenolic hydroxyl group forms a hydrogen bond with residue Ser383, anchoring the molecule in this active conformation. nih.gov

9(S)-HHC Binding Pose: In contrast, the less active 9S isomer adopts a distinctly different posture within the binding pocket. This alternative orientation is less favorable and does not achieve the same key interactions, explaining its significantly weaker agonist activity. nih.gov

These computational models represent a static snapshot of the binding event. acs.org Molecular dynamics (MD) simulations can further explore the stability of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand. nih.gov For 7-OH-HHC, docking studies would predict that the core HHC scaffold binds similarly to the 9R-HHC model, while the C7-hydroxyl group would likely seek to form additional hydrogen bonds with nearby residues in the binding pocket, potentially increasing binding affinity or altering functional activity compared to its non-hydroxylated parent compound.

Future Directions in 7 Hydroxyhexahydrocannabinol Research

Exploration of Undiscovered Biological Activities and Target Receptors

Future research on 7-hydroxyhexahydrocannabinol (7-OH-HHC) is focused on uncovering its complete pharmacological profile by exploring biological activities and receptor targets beyond the well-established cannabinoid receptors, CB1 and CB2. nih.govnih.gov While 7-OH-HHC is recognized as a metabolite of THC, detailed information about its specific biological actions remains limited. nih.gov Scientists are investigating its potential interactions with other receptor systems known to be modulated by cannabinoids, such as transient receptor potential (TRP) channels, peroxisome proliferator-activated receptors (PPARs), and orphan G protein-coupled receptors like GPR55. nih.gov

Studies on related hydroxy-cannabinoids suggest that these compounds can have unique activities. For example, (-)-7-hydroxy-4'-dimethylheptyl-cannabidiol (7-OH-DMH-CBD) has been found to inhibit electrically-evoked contractions in mouse vas deferens, potentially by activating a novel neuronal target that is not CB1, CB2, or TRPV1. nih.gov This indicates that 7-OH-HHC isomers could also possess affinities for previously unidentified receptors. The stereochemistry of these molecules is crucial, as different isomers can exhibit varied binding affinities and functional activities. nih.govnih.gov For instance, research on HHC has shown that the (9R)-HHC epimer has a higher affinity for cannabinoid receptors than the (9S)-HHC epimer. nih.govresearchgate.net Therefore, a key objective is to systematically evaluate each 7-OH-HHC isomer to build a comprehensive structure-activity relationship (SAR) profile.

Table 1: Potential Molecular Targets for 7-OH-HHC and Related Compounds

| Receptor/Target Family | Specific Examples | Potential Role |

| Classical Cannabinoid Receptors | CB1, CB2 | Primary targets for many cannabinoids, mediating psychoactive and immunological effects. researchgate.net |

| Transient Receptor Potential (TRP) Channels | TRPV1 | Involved in pain sensation and inflammation; a known target for other cannabinoids. nih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | PPARα, PPARγ | Nuclear receptors involved in metabolism and inflammation. |

| Orphan G Protein-Coupled Receptors | GPR55 | Implicated in various physiological processes, including blood pressure regulation and bone density. |

| Novel Neuronal Targets | Unidentified | Evidence suggests some hydroxy-cannabinoids may act on novel non-CB1/CB2 receptors in the nervous system. nih.gov |

Development of Advanced Synthetic Routes for Specific Isomers

A significant hurdle in studying 7-OH-HHC is the difficulty in obtaining stereochemically pure isomers. The molecule possesses multiple chiral centers, and traditional synthetic methods often yield a mixture of diastereomers that are challenging to separate. nih.govwho.int Future research is heavily focused on developing advanced, stereoselective synthetic routes to produce individual isomers in sufficient quantities for thorough pharmacological testing. europa.euresearchgate.net

Modern synthetic strategies are moving away from simple catalytic hydrogenation, which often produces hard-to-separate mixtures, towards more controlled methods. nih.govnih.gov Key approaches include:

Asymmetric Catalysis : Utilizing chiral catalysts, such as in proline-catalyzed inverse-electron-demand Diels-Alder reactions, to construct the core ring structure with high enantiomeric excess. nih.govresearchgate.net

Stereoselective Reagents : Employing specific reagents that favor the formation of one stereoisomer over another. For example, cooperative hydrogen-atom transfer (HAT) has been used to reduce Δ⁹-THC to HHC, favoring the (9R)-HHC diastereomer. nih.gov

Chiral Starting Materials : Beginning the synthesis with an optically pure precursor, such as citronellal (B1669106) or olivetol (B132274), to control the stereochemistry from the outset. who.int

These advanced methods are critical for establishing unambiguous structure-activity relationships, as the biological activity of HHC and its derivatives can differ dramatically between epimers. nih.govresearchgate.net

Table 2: Comparison of Synthetic Strategies for Cannabinoid Derivatives

| Synthetic Approach | Description | Advantages | Challenges |

| Catalytic Hydrogenation | Reduction of THC isomers using metal catalysts (e.g., Platinum, Palladium). nih.govwho.int | Relatively simple and established method. | Often produces mixtures of isomers with poor selectivity; potential for toxic heavy metal contamination. nih.govwho.int |

| Total Synthesis from Simple Precursors | Building the molecule from basic chemical starting materials like olivetol. who.int | Allows for the production of single stereoisomers and novel analogues. who.int | Can involve multiple complex steps and require toxic reagents. who.int |

| Asymmetric Synthesis (e.g., HAT, Diels-Alder) | Using chiral catalysts or reagents to control the formation of specific stereocenters. nih.govnih.govresearchgate.net | High stereoselectivity, yielding pure isomers; can avoid harsh reaction conditions. nih.govresearchgate.net | May require specialized catalysts and development of new reaction protocols. |

Integration of Multi-Omics Approaches in Preclinical Investigations

To achieve a holistic understanding of the biological impact of 7-OH-HHC, future preclinical studies are expected to integrate multi-omics approaches. nih.gov This strategy involves the simultaneous analysis of various biological molecules to create a comprehensive picture of the cellular and systemic responses to the compound. By combining genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles), researchers can move beyond a single-target view and map the complex biological networks affected by 7-OH-HHC. nih.govfrontiersin.org

Standardization of Research Protocols for this compound Studies

A significant challenge impeding progress in the cannabinoid field is the lack of standardized research protocols. usp.org Variations in analytical methods, experimental designs, and the purity of chemical standards make it difficult to compare and reproduce findings across different laboratories. For 7-OH-HHC, establishing standardized protocols is a critical future direction.

This involves several key areas:

Certified Reference Materials : Developing and distributing certified analytical standards for each pure stereoisomer of 7-OH-HHC is essential for accurate identification and quantification in research and forensic settings.

Standardized Assays : Agreeing upon and implementing standardized in vitro binding and functional assays (e.g., using specific cell lines and receptor preparations) and in vivo animal models and behavioral tests. nih.gov

Quality Control : Ensuring that commercial products used in research are accurately labeled and their isomeric ratios are known, as the proportion of active vs. less active isomers can vary widely. nih.govacs.org

Adopting such standards will enhance the reliability and comparability of research data, fostering a more robust understanding of the pharmacology of 7-OH-HHC and other emerging cannabinoids. usp.org

Investigation of this compound in Complex Biological Systems (Non-Human)

While in vitro studies provide foundational data on receptor binding and cellular activity, investigating 7-OH-HHC in complex, non-human biological systems is a crucial next step. europa.eu This research involves using animal models, primarily rodents, to assess the compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (the drug's effects on the body). nih.gov

Key areas of investigation in non-human models include:

Pharmacokinetic Profiling : Determining the absorption, distribution, metabolism, and excretion (ADME) of individual 7-OH-HHC isomers. Preliminary studies on HHC show that epimers can have different pharmacokinetic profiles, which may contribute to differences in potency. nih.gov

Behavioral Pharmacology : Using established animal models (e.g., the rodent tetrad test) to characterize the compound's behavioral effects, such as impacts on locomotion, body temperature, and pain perception. nih.govresearchgate.net

Metabolite Identification : Characterizing the full metabolic profile of 7-OH-HHC to identify other active or inactive metabolites. Studies on HHC have already identified metabolites like 11-OH-HHC and 11-nor-9-carboxy-HHC. who.int

These in vivo studies are essential for bridging the gap between cellular effects and whole-organism responses, providing critical data for understanding the compound's physiological impact. nih.goveuropa.eu

Q & A

Q. How can researchers address the lack of regulatory frameworks for 7-OH-HHC in toxicity studies?

- Methodological Answer : Adopt OECD guidelines for novel psychoactive substances (NPS), including acute toxicity (OECD 423) and genotoxicity (OECD 471) assays. Collaborate with agencies like the EMCDDA to align methodologies with emerging regulatory needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.